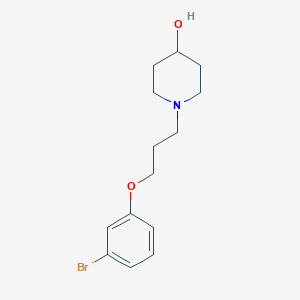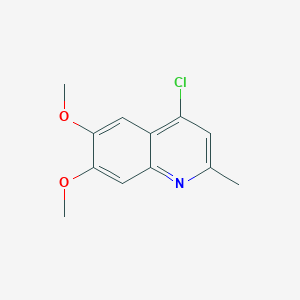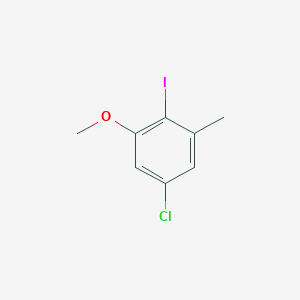
5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride
概要
説明
5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride: is a heterocyclic compound that features a pyridine ring and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as acetic acid and heating under reflux.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anti-inflammatory agent. It has shown promising results in inhibiting the growth of certain bacterial strains and reducing inflammation in cellular models .
Medicine: In medicinal chemistry, this compound is investigated for its kinase inhibitory activity. Kinase inhibitors are crucial in the treatment of various cancers and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of active pharmaceutical ingredients (APIs) and other bioactive compounds .
作用機序
The mechanism of action of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt abnormal cell growth and proliferation, making it a potential therapeutic agent for cancer and other diseases .
類似化合物との比較
- 5-(Pyridin-3-yl)-1H-pyrazol-3-amine
- 5-(Pyridin-2-yl)-1H-pyrazol-3-amine
- 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
Comparison: Compared to its analogs, 5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride exhibits unique properties due to the presence of the dihydrochloride salt form. This enhances its solubility and stability, making it more suitable for certain applications in medicinal chemistry and pharmaceuticals .
特性
IUPAC Name |
5-pyridin-3-yl-1H-pyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c9-8-4-7(11-12-8)6-2-1-3-10-5-6;;/h1-5H,(H3,9,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDFQCJHQPWKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoic acid](/img/structure/B1388110.png)

![3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388113.png)


![2-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1388123.png)
![tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate](/img/structure/B1388125.png)
![3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile](/img/structure/B1388126.png)




![3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile](/img/structure/B1388132.png)
